
5-Acetonyl-2-methoxybenzene sulfonamide
Overview
Description
Preparation Methods
Synthetic Routes for 5-Acetonyl-2-Methoxybenzene Sulfonamide
Chlorosulfonation and Amidation
The most widely documented method involves a two-step process: chlorosulfonation of a substituted benzene precursor followed by amidation .
Step 1: Chlorosulfonation
The aromatic precursor, typically 5-acetonyl-2-methoxybenzene, undergoes chlorosulfonation using a mixture of chlorosulfonic acid and thionyl chloride . This reaction introduces the sulfonyl chloride group at the para position relative to the methoxy substituent. Conditions include:
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Molar ratio : Excess chlorinating agents (2:1 ratio of chlorosulfonic acid to substrate) to maximize yield .
-
Temperature : Ambient to slightly elevated temperatures (25–40°C) .
Step 2: Amidation
The intermediate sulfonyl chloride is treated with ammonia in ethanol to form the sulfonamide. This step proceeds at room temperature, with yields exceeding 85% after recrystallization .
Key Data :
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability. A patented approach employs continuous flow reactors for chlorosulfonation, reducing reaction times from hours to minutes . Key features include:
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Workup : Decomposition of the reaction mixture in ice-cold 25% aqueous ammonia , directly yielding the sulfonamide without intermediate isolation .
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Yield : 96% for the combined chlorosulfonation-amidation steps .
Advantages :
Reaction Optimization and Challenges
Solvent and Temperature Effects
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Chlorosulfonation : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility and reaction homogeneity . Elevated temperatures (>50°C) risk side reactions, such as sulfonic acid formation .
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Amidation : Ethanol balances ammonia solubility and reaction control. Excess ammonia (2–3 equivalents) prevents sulfonic acid byproducts .
Byproduct Mitigation
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Sulfonic acids : Formed via over-chlorosulfonation. Controlled reagent addition and stoichiometry minimize this .
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Di-sulfonated products : Rare due to steric hindrance from the acetonyl group .
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Cost |
---|---|---|---|---|
Laboratory-scale | 85% | >98% | Moderate | High |
Industrial | 96% | >99% | High | Low |
Resolution | 80% | >99.5% | Low | Moderate |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
5-Acetonyl-2-methoxybenzene sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under
Biological Activity
5-Acetonyl-2-methoxybenzene sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₃O₃S
- Molecular Weight : 253.30 g/mol
The presence of the acetonyl group, methoxy group, and sulfonamide moiety allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : Similar to other sulfonamides, this compound may inhibit enzymes involved in critical metabolic pathways. For instance, it can interfere with the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thus exhibiting antibacterial properties .
- Anticancer Activity : Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines, including lung (A-549), liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancer cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through multiple pathways .
- Anti-inflammatory Effects : Preliminary research suggests that this compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 20 µM against MCF-7 cells, demonstrating its effectiveness in inhibiting cell growth .
- Mechanistic Studies : Further mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, indicating a potential oxidative stress mechanism underlying its anticancer effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
One of the most promising applications of 5-acetonyl-2-methoxybenzene sulfonamide is in photodynamic therapy (PDT) for cancer. PDT utilizes photosensitizers that, upon light activation, produce reactive oxygen species (ROS) that can induce cell death in cancer cells. Compounds similar to this compound have been shown to act as effective Type II photosensitizers.
Case Study: Zinc Phthalocyanine Derivatives
Research indicates that zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrate:
- High singlet oxygen quantum yield : Essential for effective PDT.
- Good fluorescence properties : Allowing for imaging during treatment.
- Photodegradation stability : Ensuring prolonged activity during therapy.
These characteristics suggest that compounds like this compound could be developed into effective agents for PDT in oncology .
Antiproliferative Activity Against Cancer Cells
Research has shown that derivatives of benzenesulfonamides exhibit significant antiproliferative activities against various cancer cell lines.
Data Table: Antiproliferative Effects
Compound | Cell Line | GI50 (µM) | LC50 (µM) |
---|---|---|---|
4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | A549 (Lung) | 10.5 | 15.0 |
This compound | MCF7 (Breast) | 8.0 | 12.0 |
These findings indicate that compounds like this compound could serve as lead candidates for further development in anticancer therapies .
Antifungal Activity
The antifungal properties of benzenesulfonamide derivatives have also been extensively studied. Compounds similar to this compound have shown potent antifungal activity against various pathogens.
Case Study: Fungal Inhibition
A study evaluated the antifungal efficacy of several benzenesulfonamide derivatives against common fungal strains:
- Candida albicans
- Aspergillus niger
Results indicated that certain derivatives exhibited MIC values significantly lower than traditional antifungal agents, suggesting a potential role in treating fungal infections .
Carbonic Anhydrase Inhibition
Carbonic anhydrases are enzymes crucial for maintaining acid-base balance and are targets for various medical conditions, including glaucoma and metabolic disorders. Benzenesulfonamides, including this compound, have been investigated for their ability to inhibit these enzymes.
Research Findings
Studies have demonstrated that:
- Compounds with sulfonamide groups effectively inhibit carbonic anhydrases.
- This inhibition can lead to therapeutic effects in conditions like glaucoma by reducing intraocular pressure.
Q & A
Q. What are the key steps and considerations for synthesizing 5-Acetonyl-2-methoxybenzene sulfonamide in a laboratory setting?
Basic
The synthesis typically involves reacting a substituted aniline derivative (e.g., 5-amino-2-methoxyaniline) with a sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) in solvent systems like chloroform:methanol (7:3) is critical to track progress . Post-reaction, ice-water quenching and purification via recrystallization or column chromatography are recommended.
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Advanced
Optimization involves systematic variation of parameters:
- Temperature : Elevated temperatures (e.g., reflux) may accelerate reaction kinetics but risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete conversion of the amine.
Factorial design experiments (e.g., 2^k designs) can identify synergistic effects of variables .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Basic
- NMR : 1H and 13C NMR confirm structural integrity, with methoxy (~δ 3.8 ppm) and sulfonamide (~δ 7.5–8.5 ppm) protons as key signals.
- IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) validate the sulfonamide group.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight .
Q. How can conflicting spectral data be resolved during structural elucidation?
Advanced
Cross-validate with complementary techniques:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry.
- Computational modeling : DFT calculations predict NMR shifts and vibrational spectra for comparison .
Q. What methodologies are used to evaluate the biological activity of this compound?
Basic
- In vitro antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values .
Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound?
Advanced
- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the acetonyl or methoxy positions.
- Computational docking : Simulate binding interactions with target proteins (e.g., enzymes) using software like AutoDock.
- Pharmacophore modeling : Identify critical functional groups for activity .
Q. What safety protocols are critical when handling this compound?
Basic
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste disposal : Neutralize acidic byproducts before disposal in accordance with local regulations .
Q. How can reaction mechanisms involving this compound be elucidated?
Advanced
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., temperature, pH).
- Isotopic labeling : Use deuterated solvents or 18O-labeled reagents to track proton/oxygen transfer.
- Intermediate trapping : Identify transient species via quenching with nucleophiles .
Q. How should researchers address contradictory data in published studies on this compound?
Advanced
- Meta-analysis : Compare experimental conditions (e.g., solvent purity, catalyst batches) across studies.
- Reproducibility testing : Replicate key experiments with controlled variables.
- Statistical tools : Apply ANOVA or Bayesian analysis to quantify uncertainty .
Q. What role does stereochemistry play in the reactivity and biological activity of derivatives?
Advanced
- Chiral synthesis : Use enantiopure starting materials or chiral catalysts (e.g., BINOL) to prepare stereoisomers.
- Stereoselective analysis : Circular dichroism (CD) or chiral HPLC to resolve enantiomers.
- Biological assays : Compare activity of (R)- and (S)-isomers to identify stereochemical preferences .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Acetonyl-2-methoxybenzene sulfonamide
- CAS Number : 116091-63-5
- Molecular Formula: C₁₀H₁₃NO₄S
- Structure : Features a sulfonamide group (-SO₂NH₂) at position 2, a methoxy (-OCH₃) group at position 2, and an acetonyl (2-oxopropyl) substituent at position 5 on the benzene ring.
Applications : Listed as a pharmaceutical intermediate in specialty chemical catalogs, with 98% purity .
Structural and Functional Comparison with Similar Sulfonamides
Table 1: Key Structural and Functional Differences
Computational and Physicochemical Properties
- HOMO-LUMO Gap : While specific data for this compound is unavailable, sulfonamides with electron-withdrawing groups (e.g., -SO₂NH₂) typically exhibit higher HOMO-LUMO gaps, correlating with stability .
- Hyperpolarizability: The acetonyl group may enhance nonlinear optical (NLO) responses due to π-electron delocalization, similar to thiophene sulfonamides with low HOMO-LUMO gaps .
- Solubility: The methoxy and acetonyl groups likely improve solubility in polar solvents compared to nonpolar derivatives like perfluorooctanesulfonamide (PFOSA) .
Properties
IUPAC Name |
2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQJFLHZXQRKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557085 | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116091-63-5 | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116091-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116091635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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